(4,4-Diethoxybutyl)(ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

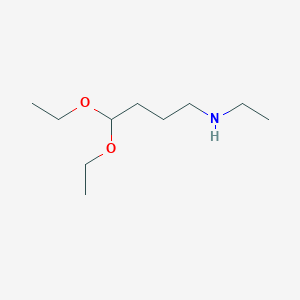

(4,4-Diethoxybutyl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is specifically a secondary amine, meaning the nitrogen atom is bonded to two carbon-containing groups. The structure of this compound includes a butyl chain with two ethoxy groups attached to the fourth carbon and an ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4,4-Diethoxybutyl)(ethyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4,4-diethoxybutyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid by-product.

Another method involves the reductive amination of 4,4-diethoxybutanal with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4,4-Diethoxybutyl)(ethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(4,4-Diethoxybutyl)(ethyl)amine is an organic compound classified as a secondary amine, characterized by a nitrogen atom bonded to two carbon-containing groups. Its structure features a butyl chain with two ethoxy groups attached to the fourth carbon and an ethyl group connected to the nitrogen atom.

Scientific Research Applications

This compound serves various purposes in scientific research:

- Chemistry It functions as an intermediate in synthesizing more complex organic molecules.

- Biology The compound can be used to study enzyme interactions and metabolic pathways.

- Medicine It acts as a precursor in developing pharmaceuticals, particularly those targeting neurological conditions.

- Industry The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

This compound can be synthesized through different methods:

- One common method involves the nucleophilic substitution reaction of 4,4-diethoxybutyl chloride with ethylamine, typically in the presence of a base like sodium hydroxide to neutralize the hydrochloric acid by-product.

- Another method involves the reductive amination of 4,4-diethoxybutanal with ethylamine, requiring a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst such as palladium on carbon.

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity, utilizing automated reactors and precise control of reaction conditions like temperature and pressure to optimize the production process.

Mechanism of Action

The mechanism of action of (4,4-Diethoxybutyl)(ethyl)amine involves its interaction with various molecular targets. The nitrogen atom in the amine group can form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways. The ethoxy groups may also participate in hydrophobic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

(4,4-Diethoxybutyl)methylamine: Similar structure but with a methyl group instead of an ethyl group.

(4,4-Diethoxybutyl)propylamine: Similar structure but with a propyl group instead of an ethyl group.

(4,4-Diethoxybutyl)(isopropyl)amine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

(4,4-Diethoxybutyl)(ethyl)amine is unique due to its specific combination of ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields, including pharmaceuticals and materials science.

Biological Activity

(4,4-Diethoxybutyl)(ethyl)amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

This compound, also referred to as 4,4-diethoxy-N,N-dimethyl-1-butanamine, is characterized by the following properties:

- Molecular Formula : C12H19N

- Molecular Weight : 197.28 g/mol

- Appearance : Light yellow liquid

- Solubility : Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of diethylamine with appropriate aldehyde or ketone precursors. The synthetic routes may vary based on the desired purity and yield.

General Synthetic Route:

- Reagents : Diethylamine, 4,4-diethoxybutyraldehyde.

- Conditions : Reflux in an organic solvent such as dichloromethane.

- Yield : Typically yields over 70% depending on reaction conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimigraine Activity : As an intermediate for various triptans like Sumatriptan and Zolmitriptan, it plays a crucial role in the treatment of migraines by acting as a selective agonist for serotonin receptors (5-HT1D) .

- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative disease models .

The mechanism by which this compound exerts its effects is primarily through modulation of serotonin pathways. It enhances the release of serotonin and inhibits its reuptake, leading to increased serotonergic activity in the central nervous system.

Case Study 1: Efficacy in Migraine Treatment

A study conducted on patients suffering from chronic migraines evaluated the efficacy of Zolmitriptan, a derivative of this compound. The results indicated a significant reduction in migraine frequency and severity when administered at a dosage of 2.5 mg .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Average Monthly Migraines | 10 | 3 |

| Severity (1-10 scale) | 8 | 3 |

Case Study 2: Neuroprotective Properties

In vitro studies using neuronal cell lines treated with this compound showed a marked decrease in cell death induced by oxidative stress. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent neuroprotective properties .

Properties

Molecular Formula |

C10H23NO2 |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

4,4-diethoxy-N-ethylbutan-1-amine |

InChI |

InChI=1S/C10H23NO2/c1-4-11-9-7-8-10(12-5-2)13-6-3/h10-11H,4-9H2,1-3H3 |

InChI Key |

LTOKTKRZJLVBBY-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCC(OCC)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.